molecular formula C14H21N3O4 B1303635 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid CAS No. 904816-06-4

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid

Cat. No.: B1303635
CAS No.: 904816-06-4
M. Wt: 295.33 g/mol
InChI Key: ORFWQIGYRWNJSS-UHFFFAOYSA-N
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Description

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid is a compound that features a nicotinic acid core with a tert-butoxycarbonyl (Boc) protected amino group attached via a propylamino linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the preparation of tert-butoxycarbonyl-protected amino acids, which are then coupled with nicotinic acid derivatives. Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) and coupling agents such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar protection and coupling strategies. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The nicotinic acid moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

    Substitution: The Boc-protected amino group can participate in substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nicotinic acid moiety can yield pyridine derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The nicotinic acid moiety can interact with nicotinic acid receptors or enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid is unique due to its combination of a nicotinic acid core and a Boc-protected amino group. This structure allows it to serve as a versatile building block in organic synthesis and provides potential for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-9-5-8-16-11-10(12(18)19)6-4-7-15-11/h4,6-7H,5,8-9H2,1-3H3,(H,15,16)(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFWQIGYRWNJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378120
Record name 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-06-4
Record name 2-(3-tert-Butoxycarbonylamino-propylamino)-nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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